

# 7-Bromo-3-methyl-1H-indazole molecular weight and formula

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## Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indazole

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An In-Depth Technical Guide to **7-Bromo-3-methyl-1H-indazole**: Properties, Synthesis, and Applications

## Abstract

**7-Bromo-3-methyl-1H-indazole** is a substituted heterocyclic compound built upon the indazole scaffold, a core motif recognized as a "privileged structure" in medicinal chemistry.[1] [2] Its unique arrangement of a bromine atom at the 7-position and a methyl group at the 3-position makes it a highly versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. The bromine atom serves as a key functional handle for derivatization via cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. This guide provides a comprehensive technical overview of **7-Bromo-3-methyl-1H-indazole**, detailing its core molecular profile, a reasoned synthetic protocol, its applications as a synthetic intermediate, and essential safety and handling information for laboratory professionals.

## Core Molecular Profile

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many biologically active compounds due to its ability to engage in various non-covalent interactions with biological targets.[3] The specific substitution pattern of **7-Bromo-3-methyl-1H-indazole** endows it with distinct chemical reactivity, making it a strategic precursor in multi-step synthetic campaigns.

Table 1: Physicochemical Properties and Identifiers of **7-Bromo-3-methyl-1H-indazole**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>	[4]
Molecular Weight	211.06 g/mol	[4][5]
CAS Number	1159511-75-7	[4]
IUPAC Name	7-bromo-3-methyl-1H-indazole	
Physical Form	Solid	
Boiling Point (Predicted)	341.4 ± 22.0 °C	[4]
Density (Predicted)	1.654 ± 0.06 g/cm <sup>3</sup>	[4]

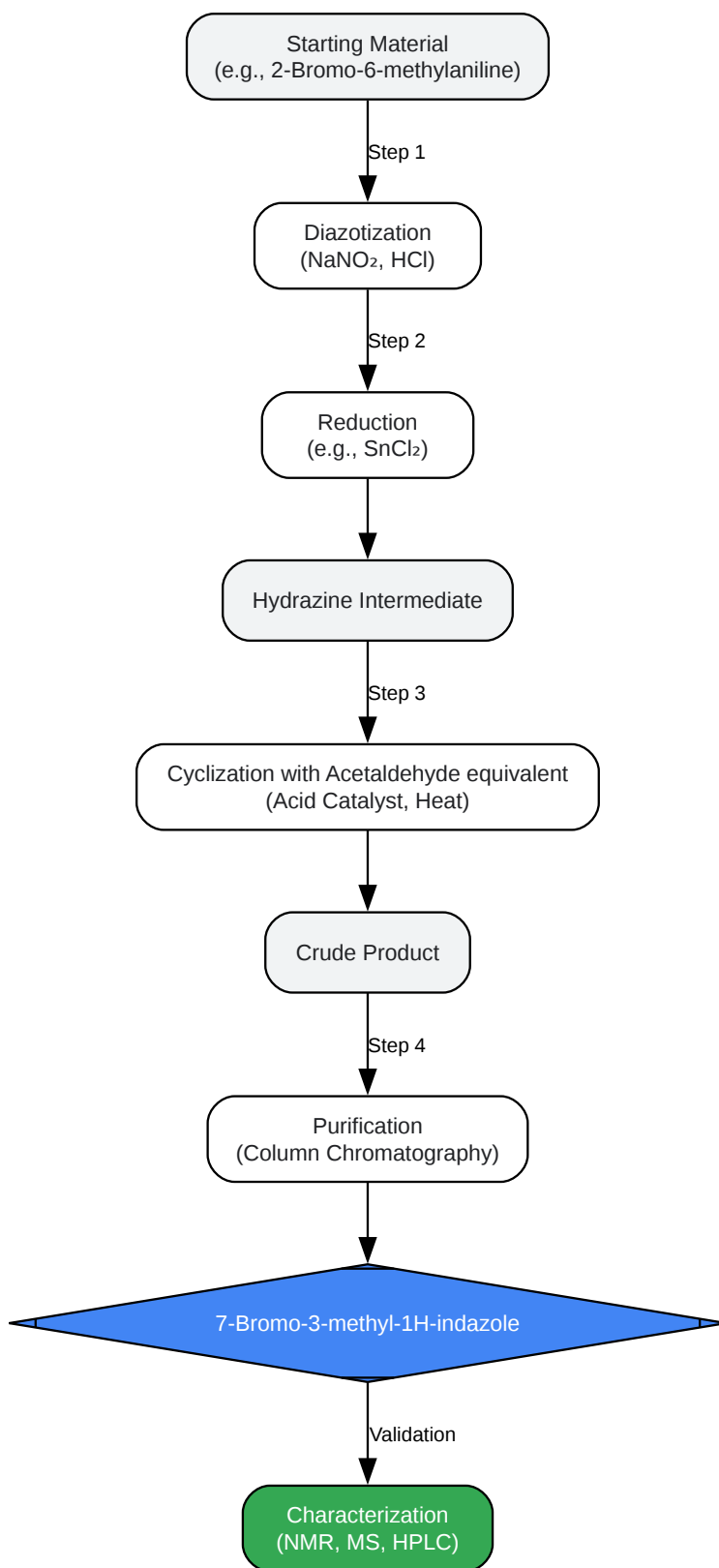
## Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles can be approached through various classical and modern methodologies. A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or related precursors. For **7-Bromo-3-methyl-1H-indazole**, a logical approach is a variation of the Fischer indole synthesis, adapted for indazole formation, or a related intramolecular cyclization.

The causality behind the chosen synthetic pathway is rooted in the accessibility of starting materials and the regiochemical control required to achieve the desired 7-bromo-3-methyl substitution pattern. The following protocol is a representative method adapted from established indazole synthesis principles.[6][7]

## Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key transformation and subsequent validation steps.



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Caption: Conceptual workflow for the synthesis and validation of **7-Bromo-3-methyl-1H-indazole**.

## Detailed Experimental Protocol

This protocol describes a plausible synthesis route. Researchers must first ensure all safety precautions are in place.

- Formation of the Hydrazine Intermediate:
  - To a cooled (0-5 °C) solution of 2-bromo-6-methylaniline in concentrated hydrochloric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The causality for this low temperature is to prevent the decomposition of the unstable diazonium salt intermediate.
  - Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
  - In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it.
  - Slowly add the diazonium salt solution to the tin(II) chloride solution. This reduction step is exothermic and requires careful temperature control to ensure a high yield of the corresponding hydrazine hydrochloride salt.
  - Isolate the precipitated (2-bromo-6-methylphenyl)hydrazine hydrochloride by filtration, wash with cold water, and dry under vacuum.
- Cyclization to form the Indazole Ring:
  - Suspend the (2-bromo-6-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
  - Add a slight excess of acetaldehyde (or a protected equivalent like paraldehyde) to the suspension.
  - Heat the mixture to reflux for several hours. The acid from the hydrochloride salt catalyzes the condensation and subsequent intramolecular cyclization to form the indazole ring. The

elevated temperature provides the necessary activation energy for the ring-closing reaction.

- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a base like sodium bicarbonate solution.
  - Extract the product into an organic solvent such as ethyl acetate.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
  - Purify the crude solid using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is critical for removing unreacted starting materials and side products, ensuring the final product's high purity.
- Structural Validation:
  - Confirm the identity and purity of the isolated **7-Bromo-3-methyl-1H-indazole** using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry (see Section 4).

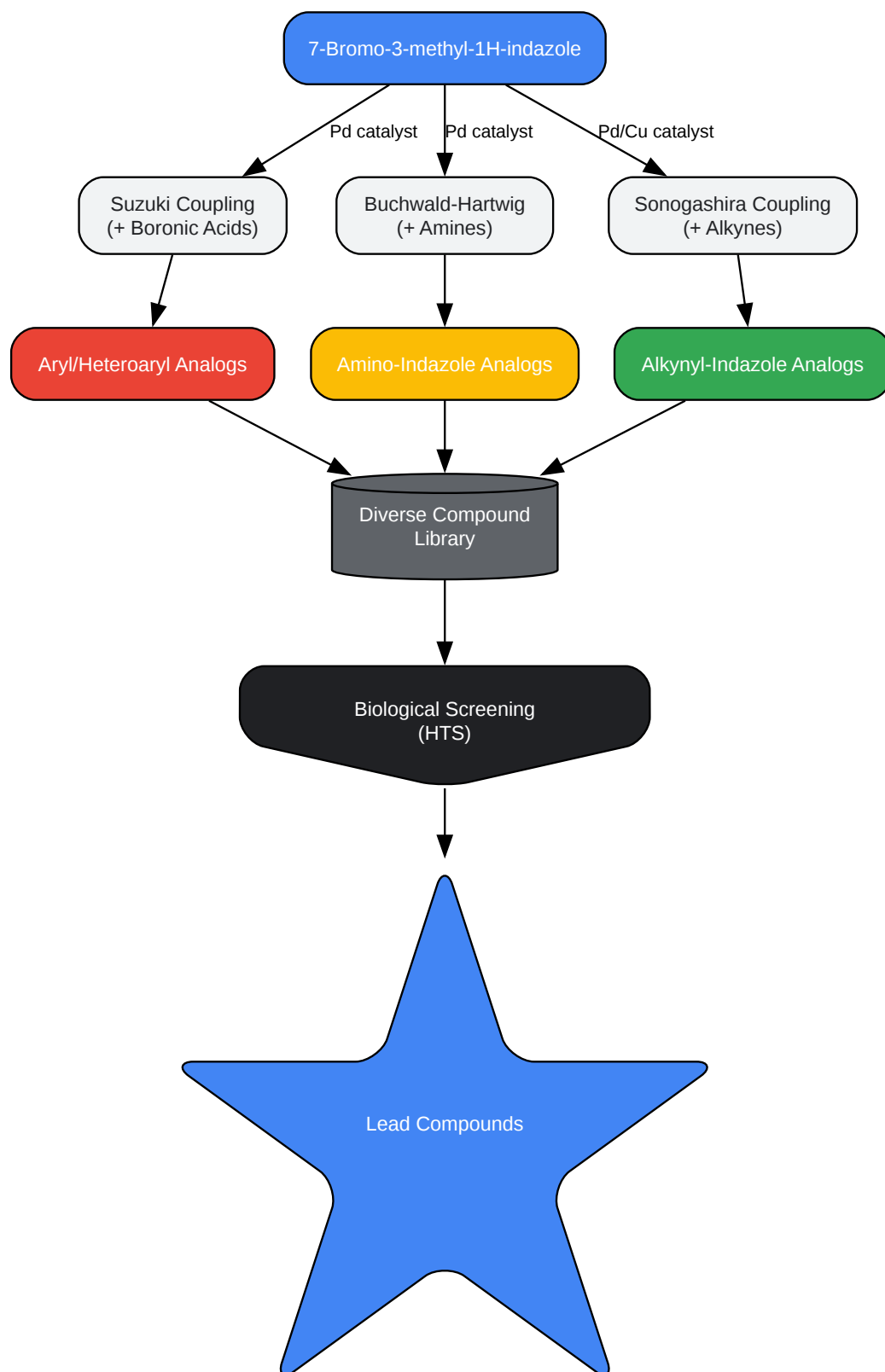
## Applications in Research and Drug Development

The true value of **7-Bromo-3-methyl-1H-indazole** lies in its utility as a chemical scaffold. The bromine atom at the 7-position is a particularly attractive feature for medicinal chemists. It serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the strategic attachment of a wide array of aryl, heteroaryl, alkyl, and amino groups, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity.

Many approved drugs, such as the anti-inflammatory agent Benzydamine and the oncology drug Niraparib, feature the indazole core, demonstrating its clinical relevance.<sup>[3][8]</sup> Compounds derived from substituted indazoles are investigated for a multitude of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-viral agents.<sup>[1][9]</sup>

## Utility as a Synthetic Scaffold

The diagram below illustrates the role of **7-Bromo-3-methyl-1H-indazole** as a starting point for generating a library of diverse chemical entities for high-throughput screening in drug discovery programs.



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Caption: Strategic use of **7-Bromo-3-methyl-1H-indazole** as a scaffold for library synthesis in drug discovery.

## Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product. The following data are typical expectations for confirming the structure of **7-Bromo-3-methyl-1H-indazole**.

Table 2: Expected Analytical Data

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the methyl group (singlet, ~2.5 ppm), the N-H proton (broad singlet, >10 ppm), and three distinct aromatic protons in the 6.5-8.0 ppm range, showing characteristic splitting patterns (doublets and triplets).
<sup>13</sup> C NMR	Eight distinct carbon signals: one for the methyl group (~10-15 ppm) and seven for the bicyclic aromatic system, including the bromine-bearing carbon.
Mass Spec (EI/ESI)	A molecular ion peak (M <sup>+</sup> ) at m/z ≈ 210 and an M+2 peak at m/z ≈ 212 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.
Purity (HPLC)	A single major peak indicating >95% purity.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **7-Bromo-3-methyl-1H-indazole** is essential. While a specific safety data sheet (SDS) may not be universally available, data from closely related bromo-indazoles provide authoritative guidance.[\[10\]](#)[\[11\]](#)



- Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed (Acute Toxicity, Oral) and a potential skin and eye irritant.[5] The GHS07 pictogram (exclamation mark) is often associated with such compounds.
- Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.[12]
- Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[12] Use proper glove removal technique to avoid skin contact.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
- Spills and Disposal: In case of a spill, sweep up the solid material without creating dust and place it in a suitable container for disposal.[10] Dispose of the chemical in accordance with local, state, and federal regulations.

## Conclusion

**7-Bromo-3-methyl-1H-indazole** is more than a simple chemical compound; it is a strategic tool for researchers in organic synthesis and drug development. Its defined structure, combined with the reactive bromine handle, provides a reliable and versatile starting point for the creation of novel molecules with therapeutic potential. This guide has outlined its fundamental properties, a robust synthetic approach, its broad applicability, and the necessary safety protocols, providing a solid foundation for its effective use in the laboratory.

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